13H-Benzo(g)pyrido(2,3-a)carbazole
CAS No.: 207-87-4
Cat. No.: VC19762401
Molecular Formula: C19H12N2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207-87-4 |
|---|---|
| Molecular Formula | C19H12N2 |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 12,15-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
| Standard InChI | InChI=1S/C19H12N2/c1-2-6-14-12(4-1)8-10-16-17(14)15-9-7-13-5-3-11-20-18(13)19(15)21-16/h1-11,21H |
| Standard InChI Key | SRFZWNXMRFIYRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=CC=N5)C=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
13H-Benzo(g)pyrido(2,3-a)carbazole features a pentacyclic framework comprising three benzene rings, one pyridine ring, and a carbazole system. The nitrogen atoms at positions 1 and 9 of the carbazole moiety contribute to its heteroaromatic character, enabling π-π stacking interactions and charge-transfer capabilities. The molecular formula, C₁₉H₁₂N₂, corresponds to a molecular weight of 268.3 g/mol, with a density of 1.358 g/cm³ and a boiling point of 559.2°C .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂N₂ |
| Molecular Weight | 268.3 g/mol |
| Density | 1.358 g/cm³ |
| Boiling Point | 559.2°C at 760 mmHg |
| LogP | 5.022 |
| Polar Surface Area (PSA) | 28.68 Ų |
The compound’s high LogP value (5.022) suggests significant lipophilicity, which influences its pharmacokinetic behavior in biological systems . Its crystalline structure, resolved via X-ray diffraction, reveals planar geometry with bond lengths consistent with aromatic conjugation .
Electronic Characteristics
The extended π-system facilitates intramolecular charge transfer, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy, which shows absorption maxima at 320 nm and 380 nm. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 3.2 eV, aligning with its potential as an organic semiconductor.
Synthetic Methodologies
Friedländer Hetero-Annulation
A solvent-free, one-pot synthesis employs 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid under reflux with phosphorus oxychloride (POCl₃) at 120°C for 5 hours . The reaction proceeds via imine formation followed by cyclodehydration, yielding chloro-substituted derivatives (e.g., 7-chloro-benzo[6′,7′-a′]quino[2′,3′-a]-5,6-dihydrocarbazole) with 80% efficiency .
Cyclization of Indole Derivatives
Alternative routes involve cyclization of 2-(indol-3-yl)pyridine precursors using Lewis acids such as zinc chloride. This method achieves yields of 65–70%, with regioselectivity governed by electronic effects of substituents.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The carbazole nitrogen directs electrophilic attacks to the para position of the pyridine ring. Nitration with nitric acid/sulfuric acid mixtures produces 10-nitro derivatives, while bromination yields 7-bromo analogs.
Metal Complexation
The compound forms coordination complexes with transition metals (e.g., Cu(II), Pd(II)) via nitrogen lone pairs. These complexes exhibit enhanced luminescence and catalytic activity in cross-coupling reactions.
Pharmacological Applications
Antitumor Activity
In vitro assays demonstrate potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) and A549 lung carcinoma cells (IC₅₀ = 3.4 μM). Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition, inducing apoptosis through caspase-3 activation.
Antimicrobial Properties
Chloro-substituted derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8 μg/mL against Staphylococcus aureus and Escherichia coli .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
Thin films of 13H-Benzo(g)pyrido(2,3-a)carbazole exhibit blue emission (CIE coordinates: 0.15, 0.10) and external quantum efficiencies of 12.5% in prototype OLED devices.
Charge-Transport Layers
Hole mobility measurements via time-of-flight (TOF) techniques yield values of 0.02 cm²/V·s, comparable to N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB), making it suitable for photovoltaic applications.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.3 minutes, confirming >99% purity.
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode reveals a molecular ion peak at m/z 269.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂N₂ .
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